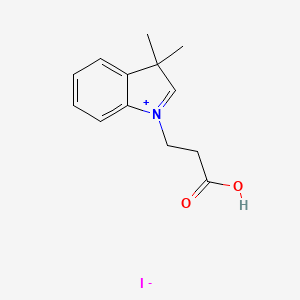
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide is a chemical compound with a molecular formula of C14H18INO2. It is an indolium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a carboxyethyl group and a dimethylindolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide typically involves the reaction of 3,3-dimethylindole with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of iodine. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indolium salt to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carboxyethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, reduced indolium salts, and substituted indole compounds. These products have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium iodide
- 1-(2-Carboxyethyl)-1H-imidazole 3-oxide
- Imidazolium salts
Uniqueness
1-(2-Carboxyethyl)-3,3-dimethyl-3H-indol-1-ium iodide is unique due to its specific structural features, such as the presence of a carboxyethyl group and a dimethylindolium core. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Properties
CAS No. |
86653-18-1 |
|---|---|
Molecular Formula |
C13H16INO2 |
Molecular Weight |
345.18 g/mol |
IUPAC Name |
3-(3,3-dimethylindol-1-ium-1-yl)propanoic acid;iodide |
InChI |
InChI=1S/C13H15NO2.HI/c1-13(2)9-14(8-7-12(15)16)11-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H |
InChI Key |
HZMQQFPKZRLADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=[N+](C2=CC=CC=C21)CCC(=O)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
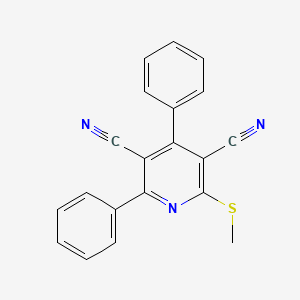

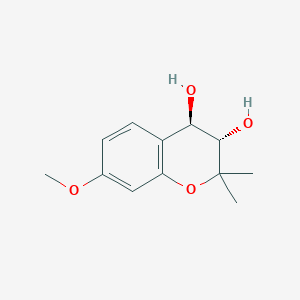
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
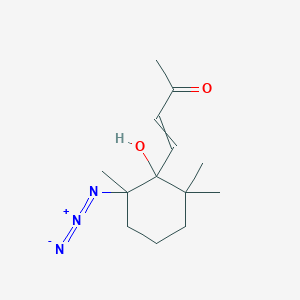
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)

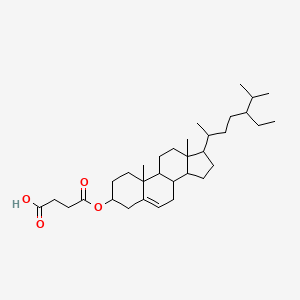
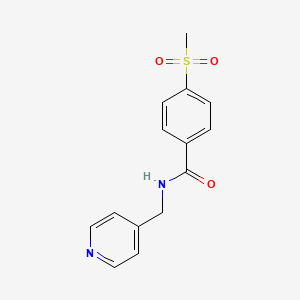
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
